Cas no 1401664-89-8 ([(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester)
![[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1401664-89-8x500.png)
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- [(S)-1-((s)-2-amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
- tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate
- AM97584
- [(S)-1-((S)-2-aminopropanyl)pyrrolidin-2-ylmethyl]methylcarbamic acid tert-butyl ester
- [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
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- インチ: 1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(17)9-16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
- InChIKey: QDAGZZYGPUZUSQ-QWRGUYRKSA-N
- ほほえんだ: O=C([C@H](C)N)N1CCC[C@H]1CN(C(=O)OC(C)(C)C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 365
- トポロジー分子極性表面積: 75.9
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM502419-1g |
tert-Butyl(((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate |
1401664-89-8 | 97% | 1g |
$1378 | 2023-01-01 | |
Fluorochem | 083352-500mg |
S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester |
1401664-89-8 | 500mg |
£694.00 | 2022-03-01 |
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl esterに関する追加情報
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: A Comprehensive Overview
The compound with CAS No. 1401664-89-8, known as [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester, is a complex organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, an amino propionyl group, and a tert-butyl ester moiety. The stereochemistry of the molecule, denoted by the (S) configuration at specific chiral centers, plays a crucial role in its biological activity and pharmacokinetic properties.
Recent advancements in stereochemical synthesis have enabled researchers to precisely control the configuration of such molecules, leading to improved bioavailability and efficacy. The pyrrolidine ring, a five-membered cyclic amine, is a common structural motif in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. The amino propionyl group attached to the pyrrolidine ring further enhances the molecule's versatility, allowing it to participate in various biochemical reactions.
The tert-butyl ester group is another key feature of this compound. It serves as a protecting group for the carboxylic acid moiety during synthesis and can be easily removed under specific conditions to yield the corresponding carboxylic acid. This makes the compound highly versatile in synthetic chemistry, enabling its use as an intermediate in the construction of more complex molecules.
Recent studies have highlighted the potential of this compound as a precursor for peptide synthesis. Its ability to form stable amide bonds makes it an attractive candidate for constructing bioactive peptides with therapeutic applications. Additionally, the stereochemical purity of the compound is essential for ensuring consistent biological activity, which is critical in drug development.
In terms of applications, this compound has shown promise in the development of enzyme inhibitors and modulators. Its unique structure allows it to interact with specific protein targets, potentially leading to novel therapeutic agents for treating various diseases. For instance, researchers have explored its potential as an inhibitor of proteolytic enzymes, which are implicated in conditions such as cancer and neurodegenerative disorders.
The synthesis of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester involves a series of carefully controlled reactions, including nucleophilic acyl substitution and stereoselective reductions. These methods ensure that the final product retains its desired stereochemistry and functional groups.
Moreover, this compound has been utilized in the study of stereochemical induction in catalytic processes. Its chiral centers serve as templates for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. This has significant implications for the pharmaceutical industry, where enantiopure compounds are often required for therapeutic applications.
In conclusion, [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a multifaceted compound with diverse applications in organic synthesis and drug discovery. Its unique structure and stereochemical properties make it a valuable tool for researchers seeking to develop innovative therapeutic agents.
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